

# Standard reference data for decahydro-2-naphthol boiling points

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## Compound of Interest

Compound Name: DECAHYDRO-2-NAPHTHOL

CAS No.: 825-51-4

Cat. No.: B1664090

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Title: Standard Reference Data and Performance Comparison Guide: **Decahydro-2-Naphthol** in High-Temperature Organic Synthesis

Executive Summary As a Senior Application Scientist, I frequently evaluate solvent systems and reagents for high-barrier thermal reactions, such as Diels-Alder cycloadditions and complex cheletropic syntheses. **Decahydro-2-naphthol** (CAS 825-51-4), a bicyclic secondary alcohol also known as 2-decalol, presents a highly specialized thermophysical profile. Due to its rigid decalin core and extensive hydrogen-bonding network, it exhibits a remarkably high boiling point. This makes it an exceptional candidate for reactions requiring sustained heating above 200 °C without the necessity of pressurized reactors[1]. This guide objectively compares the thermophysical properties of **decahydro-2-naphthol** against traditional alternatives and provides a self-validating experimental protocol for boiling point determination.

## Thermophysical Reference Data

Accurate boiling point data is the cornerstone of process scale-up, solvent recovery, and safety assessments. Because **decahydro-2-naphthol** is prone to thermal degradation and auto-oxidation at its normal boiling point (extrapolated to >250 °C), standard reference data is strictly evaluated and reported under reduced pressure.

According to the NIST Chemistry WebBook and authoritative chemical inventories, the definitive standard boiling point for **decahydro-2-naphthol** is 109 °C at 14 mmHg[2][3].

Table 1: Standard Reference Properties of **Decahydro-2-naphthol**

Property	Value	Reference Standard
CAS Number	825-51-4	PubChem / NIST
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O	-
Molecular Weight	154.25 g/mol	-
Boiling Point (Reduced Pressure)	109 °C at 14 mmHg	NIST WebBook[3]
Density (at 25 °C)	0.996 g/mL	Sigma-Aldrich[2]
Flash Point (Closed Cup)	113 °C	Safety Data[2]

## Comparative Performance Analysis: High-Boiling Alternatives

When designing a high-temperature workflow, chemists typically default to aromatic ethers or heavy hydrocarbons. However, these traditional solvents lack the hydrogen-bond donating capability of an alcohol, which is often crucial for transition state stabilization.

- **Decahydro-2-naphthol** vs. Diphenyl Ether: Diphenyl ether (bp 258 °C) is the industry standard for high-temperature cheletropic reactions[1]. However, its non-polar nature limits the solubility of polar intermediates, and its solid state at room temperature (mp 25–26 °C) complicates downstream workups[1]. **Decahydro-2-naphthol** provides a highly polar environment that can accelerate reaction rates for polar transition states while maintaining equivalent thermal stability.
- **Decahydro-2-naphthol** vs. Cyclohexanol: While cyclohexanol (bp 161 °C) shares the secondary cyclic alcohol motif, its boiling point is insufficient for high-activation-energy transformations. **Decahydro-2-naphthol** extends the liquid thermal window significantly, allowing for more aggressive reflux conditions.

Table 2: Performance Comparison of High-Boiling Solvents

Solvent Candidate	Normal BP (°C)	Reduced BP (°C)	Melting Point (°C)	Polarity / Characteristics
Decahydro-2-naphthol	> 250 (est.)	109 @ 14 mmHg	55 - 60 (mixture)	High (H-bond donor, stabilizes polar states)
Diphenyl Ether	258	121 @ 10 mmHg	25 - 26	Low (Aromatic, non-polar)
Cyclohexanol	161	68 @ 14 mmHg	25	High (H-bond donor, lower thermal window)

## Experimental Methodology: Self-Validating Boiling Point Determination

To ensure trustworthiness in process design, relying solely on literature values is insufficient. Variations in isomer ratios (cis/trans ring fusions and axial/equatorial hydroxyl groups) can shift the boiling point profile. The following protocol describes a self-validating ebulliometric method to determine the boiling point of **decahydro-2-naphthol** under reduced pressure.

Causality Check: Why measure under reduced pressure? Heating **decahydro-2-naphthol** to its normal boiling point in atmospheric oxygen induces auto-oxidation and dehydration to octahydronaphthalene. Vacuum ebulliometry preserves molecular integrity and prevents artifactual boiling point depression caused by degradation products.

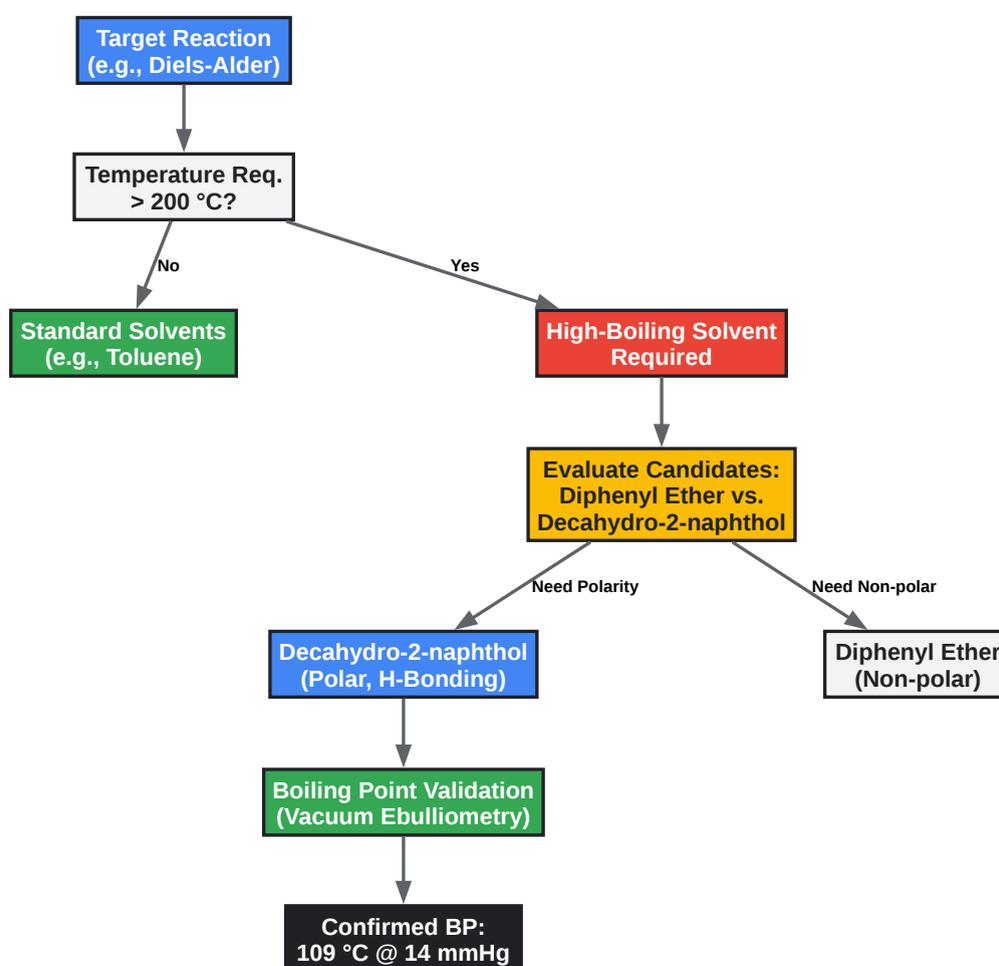
### Step-by-Step Protocol: Reduced-Pressure Ebulliometry

- Apparatus Assembly: Assemble a Swietoslowski-type ebulliometer connected to a precision vacuum manifold. Equip the system with a calibrated Platinum Resistance Thermometer (PRT) positioned precisely in the vapor-liquid equilibrium zone.
- Sample Preparation: Introduce 50 mL of high-purity (>97%) **decahydro-2-naphthol** (mixture of isomers) into the boiling flask[2].

- **Atmosphere Control:** Evacuate the system and purge with ultra-high-purity Argon three times to displace oxygen. Set the vacuum controller to exactly 14.0 mmHg, utilizing a liquid nitrogen cold trap to protect the vacuum pump from volatile organics.
- **Thermal Equilibration:** Apply controlled heating via a proportional-integral-derivative (PID) controlled heating mantle. Increase the temperature at a rate of 2 °C/min until steady reflux is observed in the condenser.
- **Data Acquisition:** Allow the system to reflux for 15 minutes to establish a steady-state vapor-liquid equilibrium. Record the temperature plateau. A pure sample will stabilize precisely at 109.0 °C[3].
- **System Validation:** To validate the apparatus calibration and ensure a self-validating loop, replace the sample with a known standard (e.g., pure cyclohexanol) and verify its boiling point at 14 mmHg (approx. 68 °C).

## Mechanistic Workflow

The following diagram illustrates the logical decision matrix for solvent selection in high-temperature synthesis and the subsequent physical validation workflow.



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Caption: Solvent selection and boiling point validation workflow for high-temp synthesis.

## References

- Title: 2-Naphthalenol, decahydro- Source: NIST Chemistry WebBook URL:[[Link](#)]
- Title: Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences Source: MDPI URL:[[Link](#)]

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## Sources

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